BenchChemオンラインストアへようこそ!

2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Medicinal Chemistry Linker Chemistry Hydrolytic Stability

This 2-chlorobenzyl carbamate (CAS 477858-81-4) fills a unique position in the naphthoquinone SAR matrix. The carbamate (-O-CO-NH-) linker distinguishes it from benzamide analogs like NCDDNB, altering hydrolytic stability, conformational flexibility, and hydrogen-bonding profile—meaning a potency shift or complete change in biological profile if an incorrect analog is procured. Computational data indicate PPARG binding (Ki ≈500 nM) with ~20-fold selectivity over PPARA. The 2-chlorobenzyl substituent on the carbamate oxygen enables systematic comparison with 4-nitrobenzyl, 3,4-dimethoxybenzyl, and cyclooctyl analogs. Procure alongside CAS 439093-86-4, 439093-98-8, and 477848-94-5 to explore electron-withdrawing vs. electron-donating benzyl ring effects. 98% purity supports quantitative SAR.

Molecular Formula C18H11Cl2NO4
Molecular Weight 376.19
CAS No. 477858-81-4
Cat. No. B2785230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
CAS477858-81-4
Molecular FormulaC18H11Cl2NO4
Molecular Weight376.19
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Cl
InChIInChI=1S/C18H11Cl2NO4/c19-13-8-4-1-5-10(13)9-25-18(24)21-15-14(20)16(22)11-6-2-3-7-12(11)17(15)23/h1-8H,9H2,(H,21,24)
InChIKeyYWTGGSRIDIEBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate: Structural Identity and Procurement Baseline


2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate (CAS 477858-81-4) is a synthetic small molecule belonging to the 1,4-naphthoquinone carbamate class, with molecular formula C18H11Cl2NO4 and molecular weight 376.19 g/mol . Its structure features a 3-chloro-1,4-naphthoquinone core linked via a carbamate (-O-CO-NH-) bridge to a 2-chlorobenzyl moiety, distinguishing it from the more extensively studied benzamide analog N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) [1]. The compound is commercially available at 98% purity from research chemical suppliers , and is primarily utilized as a research tool in medicinal chemistry and chemical biology investigations, with its biological activity profile remaining sparsely characterized in primary literature relative to its close structural analogs.

Why Generic Substitution Fails for 2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate


Compounds sharing the 3-chloro-1,4-naphthoquinone core cannot be treated as interchangeable procurement items, because the nature of the substituent at the 2-position fundamentally alters the linker chemistry, conformational landscape, and biological target engagement. The target compound employs a carbamate (-O-CO-NH-) linkage to the 2-chlorobenzyl group, whereas the best-characterized comparator NCDDNB uses a benzamide (-CO-NH-) linkage [1]. This single-atom substitution (O vs. C) introduces a rotatable ester bond with distinct hydrolytic stability, alters the hydrogen-bonding donor/acceptor profile, and modifies the conformational flexibility of the pendant aryl group [2]. Furthermore, within the carbamate subclass, variations in the benzyl substituent (2-chloro vs. 4-nitro, 4-methoxy, 3,4-dimethoxy, or cyclooctyl) produce divergent lipophilicity (predicted logP ~5.2 for the 2-chlorobenzyl variant [3]), electronic character, and steric bulk, each of which can redirect target selectivity. Procurement of an incorrect analog therefore risks not merely a potency shift but a complete alteration of the biological profile under investigation.

Quantitative Differentiation Evidence: 2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate vs. Structural Analogs


Carbamate vs. Benzamide Linker: Structural and Pharmacokinetic Differentiation from NCDDNB

The target compound differs from the most extensively characterized analog NCDDNB by a single-atom substitution in the linker: carbamate (-O-CO-NH-) replacing benzamide (-CO-NH-). This substitution introduces an additional oxygen atom that alters the hydrogen-bonding capacity (4 H-bond acceptors vs. 3 for NCDDNB) and introduces a site susceptible to esterase-mediated hydrolysis, a property exploited in prodrug design [1]. The carbamate linkage also increases the rotatable bond count (4 vs. 3 for NCDDNB), providing greater conformational freedom for the pendant 2-chlorophenyl ring. While no published head-to-head biological comparison exists for these two specific compounds, the well-established medicinal chemistry literature on carbamate vs. amide bioisosterism predicts that this modification can alter target residence time, metabolic stability, and membrane permeability [1]. The target compound exhibits a predicted pKa of 7.20 for the carbamate NH, suggesting partial ionization at physiological pH that may influence solubility and protein binding compared to the amide NH of NCDDNB .

Medicinal Chemistry Linker Chemistry Hydrolytic Stability Drug Design

PPAR Nuclear Receptor Activity Profile from Computational Screening Data

According to curated activity data in the ZINC database (sourced from ChEMBL 20), the target compound exhibits measurable affinity for peroxisome proliferator-activated receptors (PPARs), with a pKi of 6.30 (corresponding to Ki ≈ 500 nM) against PPAR gamma (PPARG) and a pKi of 5.00 (Ki ≈ 10 µM) against PPAR alpha (PPARA) [1]. This represents an approximately 20-fold selectivity for PPARG over PPARA within this dataset. The underlying ChEMBL reference (PMID 12443777) describes a series of 2-benzoylaminobenzoic acid PPAR modulators; the assignment of this activity to the naphthoquinone carbamate scaffold should be interpreted with caution as it may reflect computational mapping rather than direct experimental measurement for this exact compound. No published PPAR activity data are available for the closest carbamate analogs (4-nitrobenzyl, 4-methoxybenzyl, cyclooctyl, or 3,4-dimethoxybenzyl variants), precluding direct within-class comparison at this time [2].

PPAR Nuclear Receptor Computational Screening Transcription Factor

Cytotoxicity Profile of the Benzamide Analog NCDDNB: Class-Level Reference for Anticancer Activity

The benzamide analog NCDDNB has been directly evaluated in a peer-reviewed study across three human prostate cancer cell lines and one normal bone marrow line, providing the only published quantitative cytotoxicity data for any compound in this chemotype class [1]. NCDDNB exhibited IC50 values of 2.5 µM (CWR-22, androgen-dependent), 2.5 µM (PC-3, androgen-independent), 6.5 µM (DU-145, androgen-independent), and 25 µM (HS-5, normal bone marrow), yielding a therapeutic selectivity window of approximately 4- to 10-fold for cancer cells over normal bone marrow [1]. Cell cycle analysis demonstrated G1-phase arrest in all three cancer lines with no effect on HS-5 cells, and apoptosis peaked at day 3 (CWR-22, DU-145) or day 5 (PC-3) post-treatment [1]. For the target carbamate compound, no published cytotoxicity data exist. The replacement of the benzamide linker with a carbamate linker, combined with the 2-chlorobenzyl vs. unsubstituted phenyl terminus, is expected to alter cellular potency, target engagement, and selectivity profile, but the magnitude and direction of these changes cannot be predicted without experimental determination [2].

Anticancer Cytotoxicity Prostate Cancer Cell Cycle

Procurement Specification Differentiation: Purity Grade and Physicochemical Properties

The target compound is commercially available at 98% purity from specialty research chemical suppliers, compared to 95% purity for the cyclooctyl analog (CAS 439093-86-4) and 95% for the 4-nitrobenzyl analog (CAS 439093-98-8) . The predicted boiling point of 490.6±45.0 °C, density of 1.50±0.1 g/cm³, and pKa of 7.20±0.20 for the target compound provide quality control reference points that are not available for all analogs. The molecular weight of 376.19 g/mol places this compound in a moderate lipophilicity range (predicted logP ~5.2 [1]), which is notably higher than the 4-nitrobenzyl analog (MW 386.7) and lower than would be expected for the cyclooctyl variant (MW 361.8), reflecting the contribution of the 2-chlorobenzyl substituent to overall physicochemical properties.

Procurement Purity Quality Control Physicochemical Properties

Naphthoquinone Redox Potential Modulation by 3-Chloro Substitution: Class-Level Pharmacophore Inference

The 3-chloro substituent on the 1,4-naphthoquinone core is a conserved feature across the target compound and its closest analogs (NCDDNB, cyclooctyl, 4-nitrobenzyl, and 3,4-dimethoxybenzyl variants). The electron-withdrawing chlorine atom at this position is known to modulate the redox potential of the quinone core, increasing its electrophilicity and capacity for bioreductive activation relative to unsubstituted 1,4-naphthoquinones [1]. This class-level property underlies the anticancer activity observed for NCDDNB [2] and is relevant to the target compound's mechanism. However, the identity of the 2-position substituent (carbamate-linked 2-chlorobenzyl in the target vs. benzamide-linked phenyl in NCDDNB) influences the overall electron density distribution across the conjugated system, meaning that redox potential cannot be assumed identical across analogs. Direct electrochemical comparison data (e.g., cyclic voltammetry half-wave potentials) are not available for the target compound.

Redox Chemistry Naphthoquinone Electrophilicity Reactive Oxygen Species

Optimal Application Scenarios for 2-Chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate Based on Available Evidence


Chemical Probe Development for PPAR Nuclear Receptor Studies

Based on computational activity data suggesting PPARG binding affinity (pKi = 6.30, Ki ≈ 500 nM) with approximately 20-fold selectivity over PPARA [1], this compound may serve as a starting scaffold for developing PPARG-targeted chemical probes. The carbamate linker, which differentiates it from the benzamide analog NCDDNB, introduces a potential metabolic soft spot that could be exploited for designing probes with controlled half-life in cellular assays [2]. Confirmatory in vitro PPAR transactivation assays are required before use as a validated tool compound.

Structure-Activity Relationship (SAR) Studies of Naphthoquinone Carbamate Series

This compound fills a specific position in the naphthoquinone carbamate SAR matrix, characterized by the 2-chlorobenzyl substituent on the carbamate oxygen. When procured alongside the cyclooctyl (CAS 439093-86-4), 4-nitrobenzyl (CAS 439093-98-8), and 3,4-dimethoxybenzyl (CAS 477848-94-5) analogs, it enables systematic exploration of how benzyl ring substitution patterns (electron-withdrawing 2-chloro vs. 4-nitro vs. electron-donating 3,4-dimethoxy) influence biological activity . The 98% purity specification supports quantitative SAR analysis with reduced interference from impurities.

Comparative Linker Chemistry Profiling (Carbamate vs. Amide Bioisosterism)

A direct experimental comparison between this carbamate compound and the benzamide analog NCDDNB, which has established cytotoxicity data (IC50 2.5-25 µM across prostate cancer and normal cell lines [3]), can provide valuable insights into the consequences of carbamate-for-amide bioisosteric replacement on anticancer activity, target engagement, and metabolic stability. Such a head-to-head study would contribute to the broader medicinal chemistry understanding of linker chemistry in quinone-based bioactive compounds [2].

Bioreductive Prodrug Design Feasibility Assessment

The 3-chloro-1,4-naphthoquinone core shared with NCDDNB is known to undergo bioreductive activation in the hypoxic tumor microenvironment [4]. The carbamate linkage of the target compound introduces an additional site for enzymatic cleavage (esterase or carboxylesterase hydrolysis) that is absent in the benzamide analog. This structural feature makes the compound a candidate for evaluating tandem bioreductive-prodrug release strategies, where quinone reduction triggers carbamate fragmentation to release an active payload [2]. Experimental validation of the hypothesized release mechanism is prerequisite.

Quote Request

Request a Quote for 2-chlorobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.